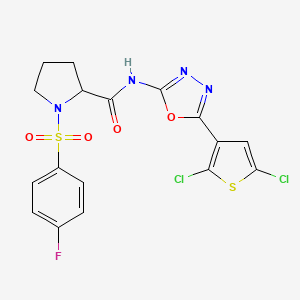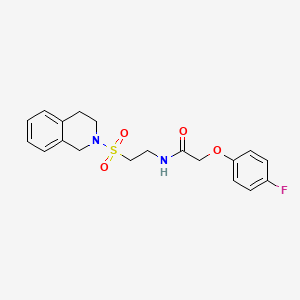
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Properties and Fluorescence Emission
- A study explored the structural aspects of amide-containing isoquinoline derivatives. It was found that these compounds, including isoquinoline-based amides, exhibit different fluorescence emissions depending on their structural form and protonation state. Such properties are significant for understanding their potential applications in fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
- Certain sulfonamide derivatives, including isoquinoline variants, have been investigated for their anticancer activity. These compounds have shown promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antibacterial Properties
- Some derivatives of isoquinolines, including the one , have been studied for their antibacterial properties. These compounds were found to be effective in experimental infections, suggesting their potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of tetrahydroisoquinolines, including derivatives similar to the compound . These studies focus on the structural analysis and synthesis methods, which are crucial for developing new pharmaceuticals and chemical entities (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000).
Neurochemical Substrates Modulation
- The compound has been linked to studies exploring its effects on neurochemical substrates like dopamine and norepinephrine transporters. This research is vital for understanding how such compounds can be used in treating neuropsychiatric disorders (Madras et al., 2006).
Crystal Structure and Molecular Conformation
- The crystal structures and molecular conformations of derivatives of 4-fluoro-5-sulfonylisoquinoline have been investigated. These studies provide insights into the compound's physical and chemical properties, which are essential for drug design and material science applications (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Inhibition of Phenylethanolamine N-Methyltransferase
- Research has shown that certain isoquinoline derivatives can inhibit phenylethanolamine N-methyltransferase, an enzyme relevant in various physiological processes. These findings are significant for developing new drugs targeting this enzyme (Grunewald et al., 2006).
Synthesis of EGFR Kinase Inhibitors
- Isoquinoline derivatives have been synthesized as key intermediates in the development of selective EGFR kinase inhibitors. This research is crucial for creating targeted therapies in cancer treatment (Jiang et al., 2011).
Topoisomerase I Inhibition and Cytotoxicity
- Studies on indenoisoquinolines, related to the compound of interest, have revealed their potential as topoisomerase I inhibitors and cytotoxic agents in cancer therapy (Morrell, Placzek, Steffen, Antony, Agama, Pommier, & Cushman, 2007).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYAWWPUZYIBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

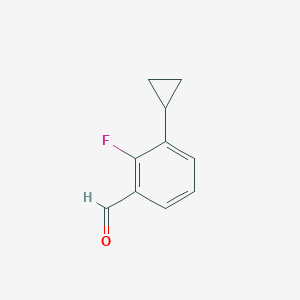
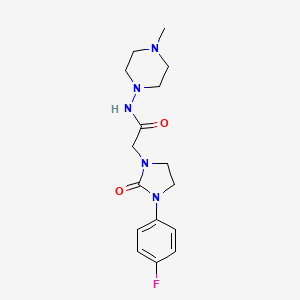
![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)
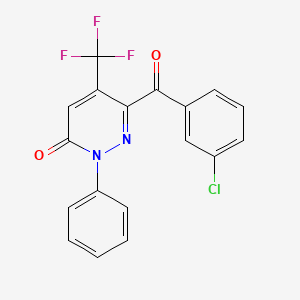



![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
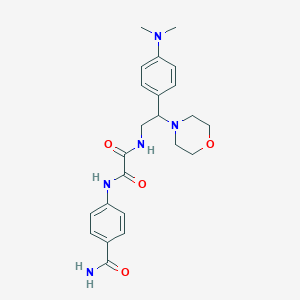
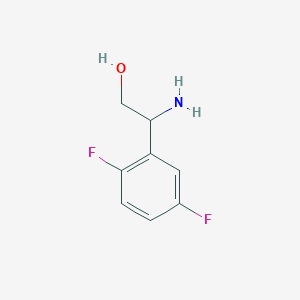
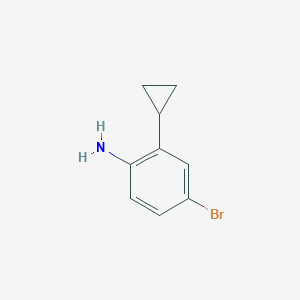
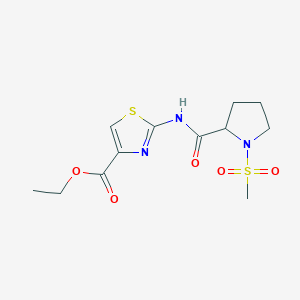
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
